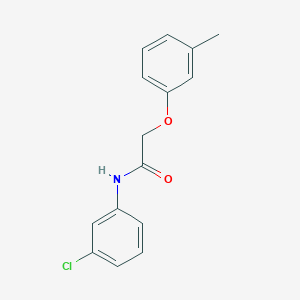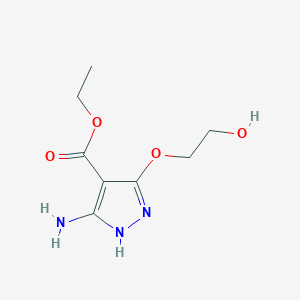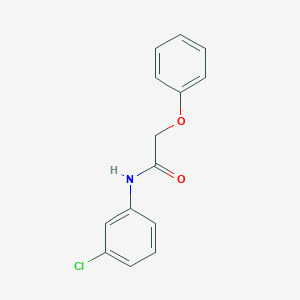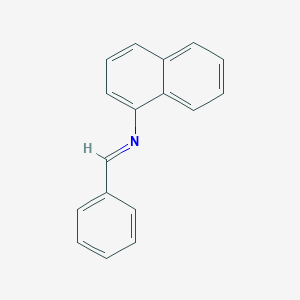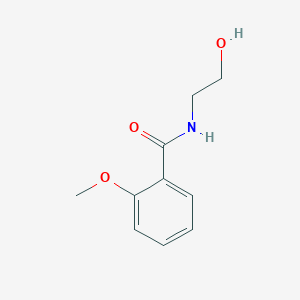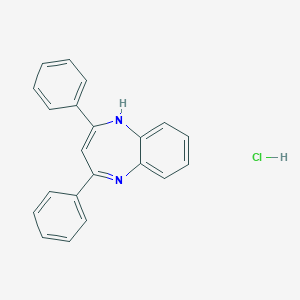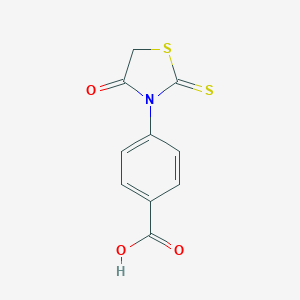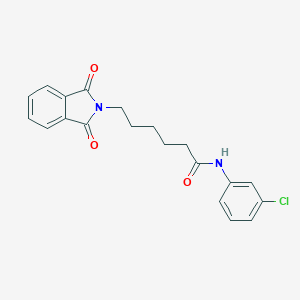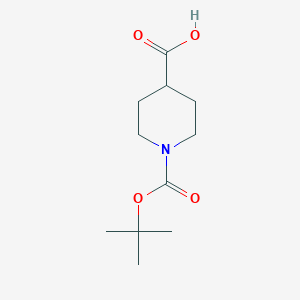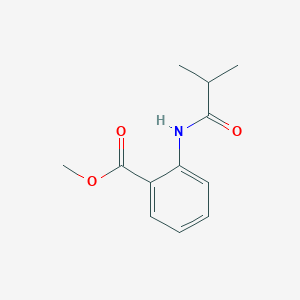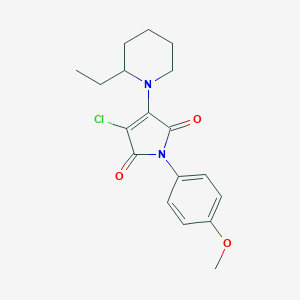
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as CEP-9722, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves the inhibition of various enzymes and signaling pathways. In cancer research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione inhibits the activity of cyclin-dependent kinases and histone deacetylases, which are involved in cell cycle progression and gene expression, respectively. In diabetes research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione activates the AMP-activated protein kinase pathway, which regulates glucose and lipid metabolism. In Alzheimer's disease research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione inhibits the activity of beta-secretase, which is involved in the production of beta-amyloid.
生化和生理效应
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetes research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione improves insulin sensitivity and glucose homeostasis, leading to the improvement of metabolic function. In Alzheimer's disease research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione reduces beta-amyloid accumulation and improves cognitive function, leading to the prevention or treatment of cognitive decline.
实验室实验的优点和局限性
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for the study of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione. In cancer research, further studies are needed to determine the optimal dosage and administration of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, as well as its potential use in combination with other cancer therapies. In diabetes research, further studies are needed to determine the long-term effects of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione on glucose and lipid metabolism, as well as its potential use in the prevention or treatment of diabetic complications. In Alzheimer's disease research, further studies are needed to determine the optimal dosage and administration of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, as well as its potential use in combination with other Alzheimer's disease therapies.
合成方法
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized through a three-step process involving the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with 2-ethylpiperidine and chloroacetyl chloride. The final product is obtained through the reaction of the intermediate product with maleic anhydride.
科学研究应用
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been found to improve insulin sensitivity and glucose homeostasis. In Alzheimer's disease research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to reduce beta-amyloid accumulation and improve cognitive function.
属性
CAS 编号 |
6148-13-6 |
|---|---|
产品名称 |
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione |
分子式 |
C18H21ClN2O3 |
分子量 |
348.8 g/mol |
IUPAC 名称 |
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H21ClN2O3/c1-3-12-6-4-5-11-20(12)16-15(19)17(22)21(18(16)23)13-7-9-14(24-2)10-8-13/h7-10,12H,3-6,11H2,1-2H3 |
InChI 键 |
VGPGZWSPFWNOMA-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
规范 SMILES |
CCC1CCCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)
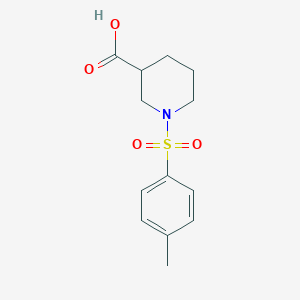
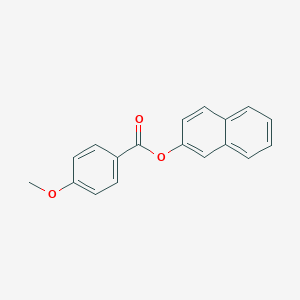
![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)
